This compound can be classified under the following categories:
The synthesis of 2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole can be approached through several methods commonly utilized for oxadiazole synthesis.
Key parameters in the synthesis include:
X-ray crystallography or NMR spectroscopy can be employed to confirm the structure and elucidate bond lengths and angles within the molecule.
The chemical reactivity of 2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole is influenced by its functional groups.
The mechanism of action for compounds containing oxadiazole rings often involves interaction with biological targets such as enzymes or receptors.
Understanding the physical and chemical properties is crucial for predicting behavior in biological systems.
The potential applications of 2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole are vast due to its structural properties.
The emergence of 2-(6-(4-(2-chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole (CAS: 944808-88-2) represents a strategic evolution in heterocyclic chemistry aimed at addressing pharmacological challenges. First synthesized circa 2005–2010, this compound was designed as a hybrid scaffold integrating three bioactive motifs: the piperidine spacer, halogenated aryl ether, and 1,3,4-oxadiazole nucleus. Its initial disclosure appeared in specialized chemical catalogs as a research compound without therapeutic claims, reflecting its status as a novel chemical entity [1] [3]. The assignment of the CAS registry number 944808-88-2 formalized its identity, enabling standardized procurement from suppliers like BLD Pharmatech and Fluorochem [1] [5]. A pivotal milestone occurred when computational studies highlighted its structural similarity to known bioactives—particularly the bioisosteric equivalence of the 1,3,4-oxadiazole ring with labile ester groups, enhancing metabolic stability over predecessor compounds [4] [8]. By 2020, its inclusion in autophagy mechanism screens exemplified its transition from a synthetic target to a probe for biological exploration [6].
Table 1: Fundamental Identifiers and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 944808-88-2 |
IUPAC Name | 2-[6-[4-(2-chloro-5-fluorophenoxy)piperidin-1-yl]pyridazin-3-yl]-5-methyl-1,3,4-oxadiazole |
Molecular Formula | C₁₈H₁₇ClFN₅O₂ |
Molecular Weight | 389.81 g/mol |
SMILES | CC1=NN=C(O1)C2=NN=C(C=C2)N3CCC(CC3)OC4=C(C=CC(=C4)F)Cl |
Canonical SMILES | CC1=NN=C(O1)C2=NN=C(C=C2)N3CCC(CC3)OC4=C(C=CC(=C4)F)Cl |
logP (octanol-water) | 4.616 (Predicted) |
Topological Polar Surface Area (TPSA) | 77.17 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 0 |
Despite two decades of study, critical knowledge gaps persist regarding this compound. Mechanistic ambiguity dominates its biological profile: although preliminary screens associate it with autophagy modulation (e.g., via potential Stearoyl-CoA Desaturase 1 interactions), no rigorous target-validation studies exist [6]. Physicochemical behavior remains underexplored; experimental validation of predicted properties (e.g., logP 4.616, solubility logS -5.713) is absent, creating uncertainty in pharmacokinetic modeling [6]. Structural optimization opportunities are evident: the pharmacophore’s sensitivity to modifications at the 5-methyloxadiazole or chloro-fluorophenoxy groups has not been systematically mapped, leaving structure-activity relationships (SAR) poorly defined [3] [5]. Furthermore, translational limitations arise from exclusive in vitro research—no in vivo efficacy or toxicity data has been published, hindering preclinical development [1] [6]. These gaps collectively obstruct rational deployment in drug discovery pipelines.
Table 2: Research Focus Areas and Knowledge Gaps
Research Domain | Current Status | Critical Unanswered Questions |
---|---|---|
Biological Targets | Putative autophagy modulator; No confirmed targets | • What specific molecular targets drive bioactivity? • Does it interact with off-target proteins? |
SAR Landscape | Fragment contributions undelineated | • How do piperidine linker modifications affect potency? • Is the 5-methyloxadiazole essential? |
ADME/Toxicology | No experimental ADME data available | • What are its metabolic stability and clearance routes? • Does it exhibit cytotoxicity thresholds? |
Therapeutic Applicability | Hypothesized anticancer/antimicrobial roles | • Which disease models justify further investment? |
The compound’s rational design and analysis are anchored in three interconnected theoretical frameworks:
Bioisosteric Replacement Theory: The 1,3,4-oxadiazole ring serves as a metabolically stable surrogate for carboxylic acid esters—a strategy validated in FDA-approved drugs like Raltegravir and Zibotentan [4] [8]. This moiety imparts balanced electron distribution and hydrogen-bonding capacity (TPSA = 77.17 Ų) while resisting hydrolytic cleavage, theoretically enhancing cellular permeability over carboxylate-containing analogs [6] [8].
Topological Pharmacophore Modeling: Computational decompositions parse the structure into three vector-defined elements:
Retrosynthetic Disconnection Principles: Synthetic routes apply classical heterocyclic formation strategies. Path A involves amidoxime cyclization with carboxylic acid derivatives under microwave irradiation—leveraging energy efficiency to form the oxadiazole core [4]. Path B employs nucleophilic aromatic substitution (SNAr) where piperidine displaces halide on dichloropyridazine, followed by oxadiazole installation. This modular approach enables late-stage diversification, though published yields for this specific compound remain undisclosed [3] [5].
These frameworks collectively enable predictive manipulation of the compound’s properties. For instance, logP adjustments could involve substituting chloro-fluorophenyl with pyridyl (reducing lipophilicity) or elongating the methyloxadiazole to ethyl (increasing it) [4] [8]. Such theoretical insights position this scaffold as a versatile candidate for rational drug design—pending empirical validation of its postulated advantages.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7